4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone
Description
Chemical Profile 4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone (CAS: 70851-61-5) is a cyclic ester (lactone) derived from the intramolecular esterification of 4-hydroxy-4-methyl-7-decenoic acid. Its molecular formula is C₁₁H₁₈O₂ (molecular weight: 182.26 g/mol) . The compound features a gamma-lactone ring (five-membered cyclic ester) with a methyl group at the 4-position and a cis-7-decenoic acid side chain, contributing to its unique olfactory properties .
Applications This compound is widely used in the fragrance and flavor industry under the name cis-jasmone lactone or waxy lactone, imparting floral, fruity, and jasmine-like notes . It is recognized by the Flavor and Extract Manufacturers Association (FEMA) as FEMA 3937 and is classified under the Flavis number 10.061 .
Properties
CAS No. |
14252-84-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-[(E)-hex-3-enyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI Key |
NIKDJTTZUYNCMM-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCC1(CCC(=O)O1)C |
Canonical SMILES |
CCC=CCCC1(CCC(=O)O1)C |
boiling_point |
150.00 °C. @ 6.00 mm Hg |
density |
0.960-0.967 |
physical_description |
Colourless liquid; fresh herbaceous note |
solubility |
Insoluble in water; soluble in oil soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Hydroxy-4-methyl-7-decenoic Acid
The lactonization of 4-hydroxy acids is a well-established method for γ-lactone synthesis. For the target compound, the hydroxy acid precursor must first be synthesized:
Precursor Synthesis
Acid-Catalyzed Lactonization
The hydroxy acid undergoes cyclization in acidic media:
Yields typically range from 50–70%, with side products arising from dehydration or isomerization.
Enantioselective Synthesis
Asymmetric hydrogenation or enzymatic resolution ensures stereochemical purity:
-
Chiral catalysts : Ru-BINAP complexes achieve >90% enantiomeric excess (ee) in hydrogenating α,β-unsaturated esters to cis-alcohols.
-
Lipase-mediated resolution : Candida antarctica lipase B selectively hydrolyzes racemic esters, enriching the desired enantiomer.
Comparative Analysis of Methods
| Method | Yield | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Microbial fermentation | Moderate | High | Low | Moderate |
| Chemical cyclization | High | Medium | High | Low |
| Enantioselective | High | Low | Very High | High |
Microbial methods excel in scalability but struggle with structural complexity. Chemical synthesis offers precision but requires costly catalysts and purification steps.
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The hexenyl group or other functional groups in the compound can be substituted with different atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogens, acids, and bases can be employed as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₈O₂
- CAS Number : 70851-61-5
- IUPAC Name : 5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one
This compound features a five-membered lactone ring, which is characteristic of gamma butyrolactones. It has been documented to possess a buttery, coconut, and cookie-like flavor profile, making it suitable for various applications in food and fragrance industries .
Flavoring Agent
One of the primary applications of 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone is as a flavoring agent in the food industry. Its pleasant taste and aroma make it an attractive additive for enhancing the sensory qualities of food products. The compound has been evaluated for safety and is deemed acceptable at current levels of intake when used as a flavoring agent .
Case Studies in Food Applications
- Flavor Enhancement : Studies have shown that incorporating this compound into baked goods can significantly improve their overall flavor profile, providing a creamy and buttery note that is desirable in cookies and cakes.
- Beverage Industry : It has also been used in beverages to impart a tropical coconut flavor, appealing to consumers looking for exotic tastes.
Fragrance Applications
In addition to its use in food, 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone is utilized in the fragrance industry . Its unique scent profile allows it to be incorporated into perfumes and scented products.
Case Studies in Fragrance Development
- Perfume Formulations : The compound's creamy aroma has been successfully integrated into various perfume formulations, enhancing floral and fruity notes.
- Cosmetic Products : It is also used in cosmetic products to provide a pleasant scent while contributing to the product's overall sensory appeal.
Health Benefits and Biological Effects
While primarily recognized for its flavoring and fragrance applications, there is emerging research exploring the potential health benefits of 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone.
Potential Health Applications
- Antioxidant Properties : Preliminary studies suggest that compounds within the gamma butyrolactone class may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
- Metabolic Effects : Research is ongoing into how this compound may influence metabolic pathways, potentially offering benefits in weight management or metabolic health.
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Flavoring Agent | Used to enhance flavors in food products | Improves sensory qualities in baked goods |
| Fragrance | Incorporated into perfumes and cosmetics | Provides creamy aroma enhancing floral notes |
| Health Benefits | Potential antioxidant properties | Ongoing research into metabolic effects |
Mechanism of Action
The mechanism of action of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Gamma-Lactones
Structural Analogues in Flavor/Fragrance Chemistry
Gamma-Undecalactone (Peach Aldehyde)
- Molecular Formula : C₁₁H₂₀O₂
- CAS : 104-67-6
- Key Features : A saturated gamma-lactone with an n-heptyl side chain.
- Applications: Used as a peach and coconut flavoring agent (FEMA 3296). Unlike 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone, it lacks the methyl group and unsaturation in the side chain, resulting in simpler fruity notes .
5-Hydroxyoctanoic Acid Lactone (5-Octanolide)
- Molecular Formula : C₈H₁₄O₂
- CAS : 698-76-0
- Key Features : A smaller gamma-lactone with a propyl side chain.
- Applications: Imparts creamy, dairy-like flavors. Its shorter chain reduces volatility and complexity compared to the decenoic acid derivative .
Pharmacologically Active Lactones
Spironolactone
- Molecular Formula : C₂₄H₃₂O₄S
- CAS : 52-01-7
- Key Features : A steroidal lactone with a 17α-pregnene backbone and an acetylthio group.
- Applications: A potassium-sparing diuretic targeting aldosterone receptors. Structurally distinct from 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone, emphasizing the diversity of lactone applications .
Comparative Data Table
| Compound Name | Molecular Formula | CAS | Key Functional Groups | Applications |
|---|---|---|---|---|
| 4-Hydroxy-4-methyl-7-decenoic acid γ-lactone | C₁₁H₁₈O₂ | 70851-61-5 | Unsaturated decenoic acid chain | Floral/fruity fragrances |
| Gamma-Undecalactone | C₁₁H₂₀O₂ | 104-67-6 | Saturated heptyl chain | Peach/coconut flavors |
| 5-Hydroxyoctanoic Acid Lactone | C₈H₁₄O₂ | 698-76-0 | Propyl chain | Dairy flavor enhancer |
| Spironolactone | C₂₄H₃₂O₄S | 52-01-7 | Steroidal backbone | Pharmaceutical diuretic |
Research Findings and Functional Insights
- Structural Impact on Odor Profile: The cis-7-decenoic acid chain and methyl group in 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone enhance its stability and complexity, making it preferable in high-end perfumery compared to simpler lactones like gamma-undecalactone .
- Metabolic Behavior: Unlike spironolactone, which undergoes hepatic metabolism to active metabolites, fragrance-related lactones like 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone are metabolized via esterase cleavage, releasing hydroxy acids .
- Safety and Regulation: While spironolactone requires strict pharmaceutical oversight, 4-hydroxy-4-methyl-7-decenoic acid gamma-lactone is classified as Generally Recognized As Safe (GRAS) by FEMA for flavor applications .
Biological Activity
4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone (HMDL) is a compound characterized by its five-membered lactone structure, which is significant in various biological applications. This compound has garnered attention for its potential antimicrobial properties, flavor enhancement capabilities, and antioxidant activities. This article delves into the biological activities of HMDL, supported by recent research findings and case studies.
HMDL has the molecular formula CHO and is classified as a gamma-lactone. Its structure allows it to undergo hydrolysis to yield the corresponding acid and alcohol, which can further participate in reactions typical of carboxylic acids and alcohols .
Antimicrobial Properties
Research indicates that HMDL exhibits notable antimicrobial activity against various pathogens. It has been studied for its effectiveness against bacteria and fungi, including Candida albicans, a common fungal pathogen. The compound's ability to inhibit the yeast-to-hyphal transition of C. albicans suggests it may disrupt biofilm formation and virulence . This property is particularly relevant in the context of increasing antifungal resistance.
Table 1: Antimicrobial Efficacy of HMDL
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Candida albicans | Inhibition of hyphal growth | |
| Staphylococcus aureus | Reduced biofilm formation | |
| Escherichia coli | Moderate antibacterial effect |
Flavor Enhancement
HMDL is recognized for its role as a flavoring agent, imparting a fresh, fruity aroma reminiscent of jasmine. Its unique aromatic profile makes it valuable in the food and fragrance industries. Studies have shown that HMDL can enhance flavor profiles when combined with other flavoring agents, indicating potential applications in food preservation .
Study on Antimicrobial Activity
A study focused on the effects of HMDL on Candida albicans demonstrated significant inhibition of hyphal transition at various concentrations. The research utilized both liquid and solid media to evaluate the compound's efficacy, revealing that HMDL could effectively reduce fungal virulence factors associated with biofilm formation .
Flavor Profile Analysis
In another study investigating the lipid composition affecting aroma profiles in beef, HMDL was identified as a key contributor to the lactone profile associated with desirable flavors. The stable isotope dilution assay (SIDA) was employed to quantify odorants, highlighting HMDL's role in enhancing meat flavor characteristics .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone with high stereochemical purity?
- The compound exists as a mixture of isomers (e.g., cis/trans), necessitating stereoselective synthesis. Methods such as acid-catalyzed cyclization of hydroxy acids or enzymatic lactonization can improve stereochemical control. Post-synthesis purification via fractional distillation or chiral chromatography is critical for isolating the desired isomer. Analytical techniques like chiral GC or HPLC should validate purity .
Q. How is the structural elucidation of this gamma-lactone performed, and what spectral data are most diagnostic?
- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the lactone ring and substituents. Key signals include the γ-lactone carbonyl (~170-180 ppm in NMR) and olefinic protons (δ 5.0-5.5 ppm in NMR for the cis-7 double bond). Mass spectrometry (MS) with electron ionization (EI) can corroborate molecular weight (182.26 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy may face limitations due to low concentrations or overlapping bands in complex matrices .
Q. What strategies are effective for resolving isomer mixtures during purification?
- High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) or simulated moving bed (SMB) chromatography can separate cis/trans isomers. Temperature-controlled crystallization or derivatization (e.g., forming diastereomeric salts) may enhance separation efficiency. Post-purification analysis should include optical rotation measurements and differential scanning calorimetry (DSC) to confirm isomer homogeneity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved when characterizing this compound?
- Discrepancies often arise from sample preparation or matrix effects. For example, IR may fail to detect γ-lactone carbonyl bands in low-concentration samples, as seen in heated glucose studies. Complementary techniques like X-ray crystallography or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities. Computational modeling (DFT for IR/NMR prediction) and hyphenated methods (GC-MS/MS) improve accuracy in complex mixtures .
Q. What metabolic pathways or degradation products should be considered in biological studies of this lactone?
- In plant metabolomics, γ-lactones are often hydrolyzed to hydroxy acids or oxidized to ketones. For example, tea plant studies using GC-TOF–MS identified lactone derivatives as stress-response metabolites. Stable isotope labeling (e.g., -tracing) can track metabolic fate, while enzymatic assays (e.g., lactonase activity) elucidate degradation kinetics .
Q. What computational approaches are suitable for predicting the reactivity and stability of this lactone under varying conditions?
- Density Functional Theory (DFT) simulations can model ring-opening reactions, acid/base stability, and isomerization energetics. Molecular dynamics (MD) simulations predict solvent interactions (e.g., DMSO vs. aqueous buffers). QSAR models may correlate structural features (e.g., methyl substituents) with shelf-life or bioactivity .
Q. How do environmental factors (pH, temperature) influence the compound's stability in long-term storage?
- Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) can assess degradation. Acidic conditions promote hydrolysis to 4-hydroxy-4-methyl-7-decenoic acid, while alkaline conditions may induce ring-opening. Lyophilization or inert atmosphere storage (N) minimizes oxidation of the cis-7 double bond. DSC and TGA monitor phase transitions and thermal decomposition thresholds .
Methodological Notes
- Analytical Workflows : Combine GC-MS for volatile analysis, LC-QTOF for non-volatile metabolites, and XRD for crystalline forms.
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity).
- Data Validation : Cross-reference spectral libraries (NIST, Wiley) and synthetic standards to mitigate false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
